molecular formula C27H35N3O6S3 B8725861 4-Methyl-N,N-bis(3-(((4-methylphenyl)sulfonyl)amino)propyl)benzenesulfonamide

4-Methyl-N,N-bis(3-(((4-methylphenyl)sulfonyl)amino)propyl)benzenesulfonamide

Cat. No. B8725861
M. Wt: 593.8 g/mol
InChI Key: DGLWWXSXFWPANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N,N-bis(3-(((4-methylphenyl)sulfonyl)amino)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H35N3O6S3 and its molecular weight is 593.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-N,N-bis(3-(((4-methylphenyl)sulfonyl)amino)propyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-N,N-bis(3-(((4-methylphenyl)sulfonyl)amino)propyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-N,N-bis(3-(((4-methylphenyl)sulfonyl)amino)propyl)benzenesulfonamide

Molecular Formula

C27H35N3O6S3

Molecular Weight

593.8 g/mol

IUPAC Name

4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]propyl]benzenesulfonamide

InChI

InChI=1S/C27H35N3O6S3/c1-22-6-12-25(13-7-22)37(31,32)28-18-4-20-30(39(35,36)27-16-10-24(3)11-17-27)21-5-19-29-38(33,34)26-14-8-23(2)9-15-26/h6-17,28-29H,4-5,18-21H2,1-3H3

InChI Key

DGLWWXSXFWPANL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN(CCCNS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (240 g, 1.26 mole) in pyridine (600 ml) at 0° C. was added a solution of 1,5,9-triazanonane (50.0 g, 0.381 mole) in pyridine (100 ml) under a dry nitrogen atmosphere, maintaining the temperature ≤60° C. The addition required 15 minutes. The solvent was removed in vacuo and the resulting yellow oil was dissolved in ethyl acetate (1 l) and H2O (500 ml). The ethyl acetate layer was separated, washed with 0.1N HCl, H2O and saturated NaCl solution and dried (MgSO4). The solution was decolorized with silica gel and the solvent was removed in vacuo to give 133 g (59% yield) of the crude product as a glassy solid: 1H NMR (CDCl3) δ 1.71 (quint, J=6.6 Hz, 4 H), 2.42 (s, 6 H), 2.43 (s, 3 H), 2.96 (quart, J=6.4 Hz, 4 H), 3.11 (t, J=6.8 Hz, 4 H), 5.12 (t, J=6.6 Hz, 2 H), 7.30 (m, 6 H), 7.63 (m, 2 H), 7.73 (m, 4 H).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.